8-Quinolyl methylcarbamate
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Overview
Description
Quinolin-8-yl N-methylcarbamate is a chemical compound with the molecular formula C11H10N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl N-methylcarbamate typically involves the reaction of quinolin-8-ol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Quinolin-8-ol} + \text{Methyl isocyanate} \rightarrow \text{Quinolin-8-yl N-methylcarbamate} ]
Industrial Production Methods
Industrial production of quinolin-8-yl N-methylcarbamate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolin-8-yl N-methylcarbamate oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yl N-methylcarbamate oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Quinolin-8-yl N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of quinolin-8-yl N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yl N-methylcarbamate:
Quinolin-8-amine: An isomerically related compound with valuable applications in organic synthesis.
Quinoxalines: Compounds with a similar quinoline scaffold, known for their biological activities.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research and industrial applications .
Properties
CAS No. |
13584-99-1 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
quinolin-8-yl N-methylcarbamate |
InChI |
InChI=1S/C11H10N2O2/c1-12-11(14)15-9-6-2-4-8-5-3-7-13-10(8)9/h2-7H,1H3,(H,12,14) |
InChI Key |
IKDLGQPAGQGDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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